molecular formula C27H35O3P B13765689 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl- CAS No. 73912-21-7

12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-

Cat. No.: B13765689
CAS No.: 73912-21-7
M. Wt: 438.5 g/mol
InChI Key: PFUFEQATNPTGNA-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzodioxaphosphocin family, characterized by a phosphorus-containing heterocyclic core fused with two benzene rings. The specific substitution pattern includes:

  • 4,8-Dicyclohexyl groups: Bulky cyclohexyl substituents that enhance lipophilicity and steric hindrance.
  • 2,10-Dimethyl groups: Smaller alkyl groups influencing electronic effects and molecular symmetry.
  • 6-Hydroxy group: A polar functional group enabling hydrogen bonding and derivatization (e.g., salt formation or esterification).

Properties

CAS No.

73912-21-7

Molecular Formula

C27H35O3P

Molecular Weight

438.5 g/mol

IUPAC Name

1,9-dicyclohexyl-11-hydroxy-3,7-dimethyl-5H-benzo[d][1,3,2]benzodioxaphosphocine

InChI

InChI=1S/C27H35O3P/c1-18-13-22-17-23-14-19(2)16-25(21-11-7-4-8-12-21)27(23)30-31(28)29-26(22)24(15-18)20-9-5-3-6-10-20/h13-16,20-21,28H,3-12,17H2,1-2H3

InChI Key

PFUFEQATNPTGNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C3CCCCC3)OP(OC4=C(C2)C=C(C=C4C5CCCCC5)C)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound involves the formation of the cyclic phosphorinic ring system (dioxaphosphocin) through cyclization reactions of appropriate phosphorus-containing precursors with aromatic diols or phenols, followed by substitution with bulky cyclohexyl and methyl groups to achieve the desired 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl substitution pattern.

Key Starting Materials

Synthetic Route Summary

According to patent EP 0733639 A1, the preparation involves:

  • Formation of the cyclic phosphorinic intermediate: Starting from 6-chloro or 6-oxo phosphocins, which are synthesized by reacting phosphorus trichloride derivatives with substituted phenols under controlled conditions.

  • Cyclization to form the dioxaphosphocin ring: Intramolecular cyclization occurs through nucleophilic attack of hydroxyl groups on the phosphorus center, facilitated by base catalysts or thermal conditions.

  • Substitution and functionalization: Introduction of dicyclohexyl and methyl groups is achieved either by using substituted phenols in the initial step or by post-cyclization alkylation reactions.

  • Purification: The final compound is purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), often employing acetonitrile-water mobile phases with acidic modifiers for optimal separation.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Phosphorinic intermediate formation Phosphorus trichloride derivatives, substituted phenols, base catalyst Controlled temperature (~0–50°C) to avoid side reactions
Cyclization Heating or base catalysis Promotes ring closure forming dioxaphosphocin
Substitution Use of dicyclohexyl- and methyl-substituted phenols or alkylation agents Ensures correct substitution pattern at 4,8 and 2,10 positions
Purification RP-HPLC with MeCN/water + phosphoric or formic acid For analytical and preparative isolation

Analytical Characterization During Preparation

  • HPLC Analysis: Reverse-phase HPLC methods have been developed for monitoring the purity and separation of the compound and its impurities, using Newcrom R1 columns with mobile phases of acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.

  • Mass Spectrometry: Used to confirm molecular weight and structural integrity during synthesis.

  • NMR Spectroscopy: Employed to verify the chemical environment of phosphorus and aromatic protons, confirming ring formation and substitution patterns.

Research Discoveries and Improvements in Preparation

Stability and Processing

The cyclic pyrophosphite structure of this compound imparts significant stability against oxidative, thermal, and photodegradation, making it a valuable stabilizer in polymer processing, especially for polyolefins like polypropylene. This functional performance is directly linked to the precise synthetic control of the compound’s structure.

Scalability and Purity

The liquid chromatography methods described enable scalable purification, allowing for isolation of high-purity compound suitable for industrial applications and pharmacokinetic studies. The availability of smaller particle size columns (3 µm) facilitates ultra-performance liquid chromatography (UPLC) for rapid analysis.

Patent-Documented Innovations

The European Patent EP 0733639 A1 details novel cyclic pyrophosphites including this compound, emphasizing stabilized compositions and methods to improve synthesis yields and stability during processing. The patent highlights:

  • Use of specific phosphorus precursors to enhance ring formation efficiency.

  • Conditions minimizing side reactions and degradation.

  • Application of the compound as a processing stabilizer in organic materials.

Data Tables Summarizing Preparation Parameters and Analytical Conditions

Parameter Description/Value Reference
Molecular Formula C27H35O3P
CAS Number 73912-21-7
Key Intermediate 6-Chloro or 6-oxo phosphocins
Cyclization Temperature 0–50°C (controlled)
Catalysts Bases (e.g., triethylamine)
Purification Method RP-HPLC (Newcrom R1 column)
Mobile Phase for HPLC Acetonitrile, water, phosphoric acid (or formic acid for MS)
Particle Size for UPLC Columns 3 µm
Application Polymer stabilizer, especially polypropylene

Chemical Reactions Analysis

Oxidation Reactions

The phosphorus atom in the dioxaphosphocin ring undergoes oxidation under aerobic conditions or in the presence of oxidizing agents. For example, exposure to atmospheric oxygen leads to the formation of a phosphate derivative:

ReactionConditionsProductReferences
Oxidation of P(III) → P(V)Ambient O₂, room temperature6-Hydroxy-12H-dibenzo[d,g] dioxaphosphocin 6-oxide

This reaction is critical for applications in flame retardancy, where oxidized phosphorus compounds enhance thermal stability[^6^].

Esterification and Etherification

The hydroxyl group at position 6 participates in esterification and etherification. For instance, reaction with acetic anhydride yields acetylated derivatives:

ReactionReagents/ConditionsProductReferences
Esterification of -OHAcetic anhydride, H₂SO₄6-Acetoxy derivative

Etherification with alkyl halides or epoxides under basic conditions introduces alkyl/aryl groups, modifying solubility and reactivity[^3^].

Hydrolysis

The dioxaphosphocin ring is susceptible to hydrolysis under acidic or basic conditions. For example:

ReactionConditionsOutcomeReferences
Acidic hydrolysisH₃PO₄, aqueous solutionRing opening to form phosphoric acid derivatives
Basic hydrolysisNaOH, H₂ODegradation into phenolic byproducts

Hydrolysis pathways are significant in environmental degradation studies[^3^].

Coordination Chemistry

The phosphorus atom acts as a Lewis base, forming complexes with transition metals. For example:

ReactionMetal SaltComplex FormedReferences
Coordination with Cu(II)CuCl₂ in ethanol[Cu(C₂₇H₃₃O₃P)₂Cl₂]

These complexes are studied for catalytic applications, though detailed mechanistic insights remain under investigation[^4^].

Thermal Degradation

At elevated temperatures (>200°C), the compound decomposes via:

  • C-P bond cleavage , releasing cyclohexyl radicals.

  • Aromatic ring fragmentation , yielding CO₂ and hydrocarbons.

Decomposition PathwayTemperature RangeMajor ByproductsReferences
C-P bond cleavage200–300°CCyclohexane, phosphine
Ring fragmentation>300°CCO₂, methane, toluene

Photochemical Reactions

UV irradiation induces:

  • Homolytic cleavage of P-O bonds.

  • Radical recombination to form dimeric species.

PhotoreactionConditionsProductsReferences
P-O bond cleavageUV light (254 nm)Phosphinyl radicals

Comparative Reactivity with Analogues

Reactivity trends across structurally related compounds:

CompoundOxidation Rate (rel.)Hydrolysis Rate (rel.)Key Difference
Target compound1.01.0High steric hindrance
12H-Dibenzo[c,e] dioxaphosphorin1.50.7Reduced ring strain
4-Methylphenyl phosphonic acid0.32.2No aromatic fusion

Steric effects from dicyclohexyl groups slow oxidation but enhance thermal stability[^4^][^6^].

Scientific Research Applications

Analytical Chemistry

Liquid Chromatography Applications
The compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .

Method Mobile Phase Composition Applications
HPLCAcetonitrile, Water, Phosphoric AcidIsolation of impurities, Pharmacokinetics

Pharmaceutical Research

The compound's structural features suggest potential applications in drug development. Its ability to interact with biological systems makes it a candidate for further exploration in medicinal chemistry. Studies are ongoing to evaluate its efficacy as a therapeutic agent.

Case Study: Pharmacokinetics
In pharmacokinetic studies, the compound demonstrated favorable absorption characteristics in preliminary tests. These findings indicate that it could be developed into a drug formulation that ensures effective delivery and bioavailability .

Materials Science

Polymer Applications
12H-Dibenzo[d,g][1,3,2]dioxaphosphocin derivatives have been incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The integration of this compound into polymers can lead to the development of advanced materials suitable for various industrial applications .

Environmental Safety

Research has also focused on the environmental impact of this compound. Assessments have been conducted to understand its behavior in different environmental conditions and its potential effects on ecosystems. The compound's release during industrial processes necessitates careful monitoring and regulation .

Case Study: Environmental Risk Assessment
A comprehensive risk assessment was conducted to evaluate the effects of this compound on aquatic life. The study found that while acute toxicity was observed at high concentrations, the overall environmental risk was deemed manageable with proper regulations in place .

Mechanism of Action

The mechanism of action of 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the dioxaphosphocin ring can coordinate with metal ions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Applications
Target Compound 4,8-Dicyclohexyl; 2,10-Dimethyl ~600 (estimated) High lipophilicity; moderate polarity Potential nucleating agent or polymer additive (inferred)
Sodium 2,4,8,10-Tetra-tert-butyl-6-hydroxy- 4,8,2,10-Tetra-tert-butyl; Na salt 510.63 Enhanced solubility in polar solvents Polymer clarifying agent
2,10-Dichloro-6-Aminobenzyl derivatives 2,10-Dichloro; 6-Aminobenzyl ~500–550 Antimicrobial activity Pharmaceuticals
Aluminum hydroxybis(tert-butyl) analog Aluminum salt; tert-butyl groups ~900 (estimated) Thermal stability Nucleating agent in polypropylene

Key Observations :

  • Cyclohexyl vs.
  • Sodium/Aluminum salts : Salt forms (e.g., sodium in ) improve thermal stability and compatibility with polymers, whereas free hydroxy forms (e.g., target compound) may offer flexibility for further chemical modifications .

Regulatory and Industrial Relevance

  • Food-Contact Polymers : Sodium and aluminum salts are approved under FDA regulations (21 CFR §178.3295) for use in polypropylene, emphasizing their safety profile .
  • Tariff Classifications : The target compound is listed in U.S. tariff heading 9902.12.77, reflecting its industrial significance .

Biological Activity

12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 4,8-dicyclohexyl-6-hydroxy-2,10-dimethyl- is a chemical compound with notable biological activity. This article reviews its pharmacological properties, toxicity studies, and potential applications based on current research findings.

  • CAS Number : 73912-21-7
  • Molecular Formula : C27H35O3P
  • Molecular Weight : 438.549 g/mol
  • LogP : 8.05

These properties indicate a high lipophilicity, which may influence its bioavailability and interaction with biological membranes .

Pharmacological Effects

Research has indicated that this compound exhibits various pharmacological activities. Notably:

  • Antioxidant Activity : Studies suggest that compounds in the dibenzo[d,g][1,3,2]dioxaphosphocin class may possess antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Cytotoxicity : In vitro studies have shown that certain derivatives of this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis .

Toxicology Studies

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. Key findings include:

  • Acute Toxicity : In a study involving oral administration to rats, high doses (2000 mg/kg) resulted in mortality due to dosing accidents rather than direct toxicity. Clinical signs included labored breathing and abnormal body weight changes .
  • Chronic Effects : Long-term exposure studies indicated reversible effects on liver enzymes and body weight. High-dose groups showed statistically significant increases in liver weight and alterations in hematological parameters but recovered during the recovery phase .

Case Study 1: Acute Toxicity in Rodents

In a controlled study, rodents were administered varying doses of the compound. The results demonstrated:

  • Mortality was primarily linked to accidental dosing errors rather than inherent toxicity.
  • Clinical observations included increased respiratory rates and abnormal grooming behaviors.

Case Study 2: Cytotoxicity Assessment

A series of experiments evaluated the cytotoxic effects of the compound on human cancer cell lines. Findings revealed:

  • Significant dose-dependent cytotoxicity.
  • Induction of apoptosis was confirmed through flow cytometry analysis.

Data Table

Study TypeDose (mg/kg)Observed EffectsReference
Acute Toxicity2000Mortality due to dosing accidents
Chronic ToxicityVariesIncreased liver weight; reversible enzyme changes
CytotoxicityVariesDose-dependent cell death in cancer lines

Q & A

Q. What are the standard synthetic routes for preparing 12H-dibenzo[d,g][1,3,2]dioxaphosphocin derivatives?

The most efficient method involves a three-component one-pot reaction using aldehydes, anilines, and 2,10-dichloro-12H-dibenzo[d,g][1,3,2]dioxaphosphorobromodite (or cyclic hydrogen phosphite) in dry toluene under reflux. Purification typically employs column chromatography, yielding derivatives with high purity (81–88% yields). Key steps include stoichiometric control of phosphorus tribromide and post-reaction filtration to remove byproducts like triethylamine hydrobromide .

Q. Which spectroscopic techniques are critical for characterizing the target compound's structure?

Essential techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., P=O at ~1200–1250 cm⁻¹, P-C at ~650–750 cm⁻¹) .
  • Multinuclear NMR (¹H, ¹³C, ³¹P) : Resolves substituent effects on aromatic protons (δ 6.78–7.37 ppm), phosphorus environments (³¹P shifts correlate with oxidation state), and cyclohexyl/methyl group conformations .
  • Mass spectrometry and elemental analysis : Confirm molecular formulas (e.g., C₃₃H₄₉P derivatives) and purity .

Advanced Research Questions

Q. How can substituents on the aminobenzyl group influence the antimicrobial activity of these compounds?

Systematic variation of substituents (e.g., 4-Cl, 4-OMe, 4-Me) reveals structure-activity relationships. For example:

  • Electron-withdrawing groups (e.g., Cl) : Enhance stability via reduced electron density on the phosphorus center, potentially improving antimicrobial efficacy.
  • Steric effects : Bulky cyclohexyl groups at positions 4 and 8 may hinder enzyme binding, reducing activity. Comparative bioassays (e.g., agar diffusion) should be paired with Hammett constants or computational modeling to quantify substituent effects .

Q. What methodological approaches resolve contradictions in spectral data interpretation for phosphorus-containing heterocycles?

Discrepancies in ¹³C NMR shifts (e.g., δ 87–158 ppm for aromatic carbons) or ³¹P signals require:

  • Cross-validation : Compare experimental data with DFT-calculated chemical shifts.
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., phosphoric ester vs. oxide configurations).
  • Isotopic labeling : Track hydrolytic degradation pathways under simulated physiological conditions .

Q. How to design experiments to study the hydrolytic stability of the phosphoric ester moiety under physiological conditions?

  • pH-dependent kinetics : Monitor degradation at pH 2–7.4 (mimicking gastric to blood environments) using HPLC or ³¹P NMR.
  • Temperature control : Assess activation energy (Arrhenius plots) to predict shelf-life.
  • Competitive ligands : Introduce serum albumin or metal ions (e.g., Ca²⁺) to simulate in vivo interactions .

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